Cdc68 protein
Description
Evolutionary Conservation and Orthologs of Cdc68 Protein Across Eukaryotic Species Cdc68/SPT16 is highly conserved across eukaryotes, underscoring its essential and fundamental role in cellular processesfrontiersin.orgembopress.orgnih.gov. Orthologs have been identified in a wide range of organisms, including Saccharomyces cerevisiae (yeast), Schizosaccharomyces pombe (fission yeast), Candida albicans, Arabidopsis thaliana (plants), Paramecium tetraurelia, and Homo sapiens (humans)medchemexpress.comuniprot.orguniprot.orgpombase.orguniprot.orgbiocat.complos.org. This conservation extends not only to the amino acid sequence but also to its function as a core component of the FACT complexfrontiersin.orgembopress.org. While the overall structure of Spt16 is conserved, there can be variations in associated subunits or domains in the FACT complex across different eukaryotic lineagesfrontiersin.orgplos.org. For instance, in yeast, Spt16 partners with Pob3 and Nhp6, whereas the human FACT complex comprises SUPT16H and SSRP1embopress.orgscholaris.ca.
Here is a table illustrating the conservation and orthologs of Cdc68/SPT16 in selected species:
| Species | Protein Name(s) | Gene Name(s) | UniProt ID(s) |
| Homo sapiens | FACT complex subunit SPT16 | SUPT16H, SPT16 | Q9Y5B9 ebi.ac.ukmybiosource.comuniprot.org |
| Saccharomyces cerevisiae | FACT complex subunit SPT16 | SPT16, CDC68, SSF1 | P32558 uniprot.org |
| Schizosaccharomyces pombe | FACT complex subunit Spt16 | spt16 | O94267 pombase.org |
| Candida albicans | FACT complex subunit SPT16 | CDC68, SPT16 | AAG48574.1 (RefSeq) uniprot.org |
| Arabidopsis thaliana | FACT complex subunit SPT16 | SPT16, At4g10710 | O82491 biocat.com |
| Paramecium tetraurelia | Spt16-1, Spt16-2a/b/c | SPT16-1, SPT16-2a/b/c | - plos.org |
Overview of this compound's Central Role in Chromatin Dynamics and Gene Regulation Cdc68/SPT16's central role lies in its function as a subunit of the FACT complex, a crucial histone chaperone. The FACT complex is essential for processes that require access to DNA packaged into chromatin, including transcription, DNA replication, and DNA repairbicnirrh.res.inebi.ac.ukfrontiersin.orguniprot.orgmdpi.com. Chromatin, the complex of DNA and proteins (primarily histones), provides structural organization but also presents a barrier to the machinery that interacts with DNAmdpi.comresearchgate.net.
FACT facilitates these processes by dynamically interacting with nucleosomes, the basic units of chromatin. It acts as a histone chaperone, capable of both destabilizing and restoring nucleosomal structure ebi.ac.ukuniprot.orgmdpi.com. During transcription elongation by RNA polymerase II, FACT helps the polymerase move through nucleosomes by promoting the transient dissociation of a histone H2A-H2B dimer uniprot.orgmdpi.comcellsignal.com. Following the passage of the polymerase, FACT helps re-establish the nucleosome structure uniprot.orgnih.gov. This ability to reorganize nucleosomes is critical for maintaining chromatin integrity and ensuring efficient DNA-templated processes nih.govtandfonline.comnih.gov.
Research findings highlight the multifaceted role of Cdc68/SPT16 within the FACT complex:
It contributes to histone binding and nucleosome binding activity nih.gov.
It is involved in nucleosome assembly and positive regulation of RNA polymerase II transcription preinitiation complex assembly nih.gov.
It plays a role in the regulation of sister chromatid cohesion uniprot.orgnih.gov.
Spt16 depletion can lead to global changes in nucleosome positioning and fuzziness nih.govresearchgate.net.
The N-terminal domain of Spt16 is important for anchoring FACT to MCM2-7 during DNA replication for parental histone recycling nih.gov.
Mutations in Spt16 can cause defects in transcription and replication nih.gov.
The interaction of FACT with histones and its ability to modulate nucleosome structure are central to its function in gene regulation. By facilitating the passage of transcription machinery through chromatin, FACT, and thus Cdc68/SPT16, directly impacts gene expression levels mdpi.comnih.gov.
Properties
CAS No. |
145112-26-1 |
|---|---|
Molecular Formula |
C24H43N3O8SSi2 |
Synonyms |
Cdc68 protein |
Origin of Product |
United States |
Molecular Architecture and Functional Domains of Cdc68 Protein
Genomic Organization and Expression of the CDC68 Gene
In Saccharomyces cerevisiae, the CDC68 gene (also referred to as SPT16) encodes the Cdc68 protein. biorxiv.orgflybase.orgresearchgate.netuth.edu This gene is essential for cell viability, and mutations in CDC68 can lead to temperature sensitivity and affect cell cycle progression, particularly the G1 regulatory event, START. flybase.orgresearchgate.net The CDC68 gene product functions in transcription, influencing the abundance of transcripts from a diverse set of genes. flybase.orgresearchgate.netuth.edu The cdc68-1 mutation, for instance, causes a rapid depletion of many mRNAs at restrictive temperatures, including those encoding G1 cyclins, which are necessary for START. flybase.orgresearchgate.net This demonstrates that CDC68 affects START through its impact on cyclin gene expression. researchgate.net The gene's influence on transcription can be both positive and negative, as seen with the aberrant persistence of the HSP82 transcript in cdc68-1 mutant cells. flybase.orgresearchgate.net The CDC68 gene and its encoded protein are highly conserved across different yeast species, such as Kluyveromyces lactis, and in higher eukaryotes. nih.govxenbase.orgnih.gov
Protein Structure and Domain Organization of this compound
The Saccharomyces cerevisiae this compound is a large polypeptide, approximately 1035 amino acids in length. flybase.orgresearchgate.net It functions as a stable, abundant, elongated heterodimer with Pob3 (the yeast homolog of human SSRP1), forming the core of the FACT complex. nih.govxenbase.orgnih.govbiorxiv.orgnih.govnih.govuniprot.org The FACT complex interacts with nucleosomes, which are the basic units of chromatin composed of DNA wrapped around histone proteins (H2A, H2B, H3, and H4). uniprot.orgepicypher.comwikipedia.org
This compound is organized into distinct functional domains. Studies, particularly through mutational analysis, have delineated regions responsible for specific aspects of its function. nih.gov In Saccharomyces cerevisiae, key domains include the N-terminal domain, the C-terminal domain, and a notable highly acidic and serine-rich carboxyl terminus. nih.govflybase.orgresearchgate.net The human homolog, SPT16H, also contains an N-terminal domain (NTD), a dimerization domain (DD), a middle domain (MD), and a C-terminal domain (CTD). tandfonline.comuni-freiburg.de
N-Terminal Domain (e.g., Role in Chromatin-Mediated Repression)
The N-terminal domain of Cdc68 plays a crucial role in chromatin-mediated repression. In Saccharomyces cerevisiae, the N-terminal third of the protein, spanning approximately 300 amino acids, is not required for essential gene activation functions but is necessary for maintaining chromatin repression. nih.govxenbase.orgnih.govnih.gov Deletion of this N-terminal domain can alleviate the temperature sensitivity associated with cdc68 mutations and reduces the requirement for the Swi/Snf chromatin-remodeling complex in transcription. nih.govxenbase.orgnih.gov This suggests that the N-terminal domain mediates chromatin repression and contributes to the dependence on Swi/Snf for certain transcriptional processes. nih.govxenbase.orgnih.gov Point mutations within the N-terminal repression domain can lead to destabilization of the mutant protein. nih.govxenbase.orgnih.gov Beyond its role in repression, the N-terminal domain of Cdc68 is also implicated in FACT-mediated DNA replication and repair. nih.govnih.gov The N-terminal domain of human Spt16 has been structurally characterized. uni-freiburg.de
Functional Significance of Conserved Motifs and Domains in this compound
The high degree of conservation of the entire this compound, including its distinct domains, across diverse eukaryotic species underscores the functional significance of its molecular architecture. nih.govxenbase.orgnih.gov Conserved domains and motifs often represent regions critical for protein function, mediating interactions with other molecules such as DNA, RNA, and other proteins. uni-freiburg.deescholarship.org
Cdc68/Spt16 is a core component of the essential and conserved FACT complex, which is crucial for reorganizing nucleosomes during processes like transcription elongation, DNA replication, and DNA repair. xenbase.orgnih.govbiorxiv.orgciteab.com The conserved domains within Cdc68, such as the N-terminal domain's role in chromatin repression and DNA replication/repair, and the C-terminal domain's involvement in transcription-related processes, reflect the multifaceted functions of the FACT complex. nih.govxenbase.orgnih.govnih.govnih.gov
Cdc68 Protein As a Core Component of Multiprotein Complexes
The FACT (Facilitates Chromatin Transcription) Complex and Its Subunits
A key complex involving Cdc68 is the Facilitates Chromatin Transcription (FACT) complex. FACT is a conserved heterodimer found in eukaryotes that is essential for navigating the chromatin barrier during processes like transcription elongation. frontiersin.orgoup.comwikipedia.org Its discovery highlighted the need for specialized factors to enable molecular machinery to move along DNA packaged into nucleosomes. wikipedia.org
Cdc68 Protein (SPT16) as a Key Subunit of FACT
This compound serves as the larger subunit of the FACT complex. It is referred to as SPT16 in yeast and SUPT16H in humans. nih.govwikipedia.org This subunit is indispensable for the histone chaperone activity of FACT, which is central to its ability to reorganize nucleosomes. frontiersin.orguniprot.orgnih.gov Structurally, SPT16 comprises several distinct domains: an N-terminal domain (NTD), a dimerization domain (DD), a middle domain (MD), and a C-terminal domain (CTD). nih.govtandfonline.com These domains mediate interactions with different components of the nucleosome and other proteins. The NTD, despite being highly conserved, is not strictly essential for viability in yeast under optimal conditions but becomes crucial when cells experience replication stress. nih.govnih.gov The MD is particularly important for recognizing and interacting with the H2A-H2B dimer within the nucleosome, while the CTD is also critical for the interaction with the H2A-H2B dimer. tandfonline.com
Interaction with Pob3 Protein in the CP (Cdc68/Pob3) Complex
In the budding yeast Saccharomyces cerevisiae, the FACT complex exists as a stable dimer of Spt16 (Cdc68) and Pob3 proteins, often termed the CP complex. oup.comnih.govosti.gov This abundant nuclear complex plays a dual role in both activating and repressing transcription. oup.comnih.gov The stable association between Spt16 and Pob3 is fundamental to the functions ascribed to Cdc68. nih.gov While the human homolog of Pob3, SSRP1, contains an HMG-box domain that facilitates DNA binding, yeast Pob3 lacks this feature. nih.govoup.com In yeast, the HMG-box protein Nhp6 functionally complements this, supporting yeast FACT activity and its interaction with nucleosomes, although it does not form a stable complex with the Spt16-Pob3 dimer. oup.comosti.govyeastgenome.org The Spt16-Pob3 dimer itself exhibits weak binding to free DNA or nucleosomes but associates with complexes of Nhp6 bound to nucleosomes. osti.gov
Detailed research findings highlight the functional contributions of the Spt16-Pob3 interaction. Studies in S. cerevisiae have shown that the N-terminal third of Cdc68 is dispensable for gene activation but is required for maintaining chromatin-mediated repression. oup.comdntb.gov.uaoup.com The absence of this N-terminal region can also lead to a decreased requirement for the Swi/Snf chromatin-remodeling complex during transcription. oup.comdntb.gov.uaoup.com
Table 1: Key Subunits of the FACT/CP Complex
| Organism | Complex Name (Aliases) | Larger Subunit (Cdc68/SPT16 homolog) | Smaller Subunit (Pob3/SSRP1 homolog) | Key Characteristic |
| Saccharomyces cerevisiae | FACT (CP, SPN) | Spt16 (Cdc68) | Pob3 | Stable heterodimer; functionally interacts with Nhp6 on nucleosomes. osti.gov |
| Human | FACT | SUPT16H (SPT16) | SSRP1 | Stable heterodimer; SSRP1 contains an HMG-box domain. tandfonline.comnih.govuniprot.org |
Other Essential Protein Complexes Involving this compound
Beyond its central role in the FACT complex, Cdc68/SPT16 participates in other essential protein complexes, demonstrating its diverse involvement in nuclear processes. In human cells, the SUPT16H subunit of FACT has been found in a complex with CK2 and SSRP1 that assembles in response to UV irradiation, suggesting a role for FACT in the DNA damage response pathway. uniprot.org
SPT16 has also been identified as a component of a complex localized at centromeres, which includes various centromeric proteins and histones. uniprot.orgresearchgate.net This suggests a potential function for Cdc68 in the assembly or maintenance of centromere structure. In Saccharomyces cerevisiae, Cdc68/Spt16 interacts with the catalytic subunit of DNA polymerase alpha and with Pob3, indicating a possible role in the initiation of DNA replication or in ensuring access to replication origins within the chromatin context. nih.gov Genetic studies in yeast have also revealed functional connections between the SPT16-POB3 (yeast FACT) complex and the Paf1 complex, which is known to be involved in transcription elongation, suggesting a coordinated effort between these complexes during gene expression. embopress.org
Cdc68/SPT16's interactions also extend to histone modifying complexes. In yeast, the Spt16 subunit of the CP (Cdc68/Pob3)-FACT complex interacts with Sas3, a subunit of the NuA3 histone acetyltransferase complex. plos.org This interaction points to a mechanism by which Cdc68 may help integrate histone acetylation with chromatin dynamics and transcriptional regulation.
Mechanistic Insights into Cdc68 Protein Function in Chromatin Modulation
Cdc68 Protein and Nucleosome Organization
Cdc68 is a key component of the FACT complex, which functions as a histone chaperone with the remarkable ability to both disassemble and reassemble nucleosomes. tandfonline.comnih.gov This dual activity is central to its role in transcription. FACT interacts with all components of the nucleosome, including the (H3-H4)2 tetramer, H2A-H2B dimers, histone tails, and even nucleosomal DNA. tandfonline.com
During the destabilization phase, FACT is thought to facilitate the partial uncoiling of DNA from the histone octamer and promote the displacement of one H2A-H2B dimer, converting the nucleosome into a more accessible hexasome structure. life-science-alliance.orgnih.gov This reorganization lowers the barrier for enzymes like RNA polymerase II to traverse the DNA. cdnsciencepub.com Following the passage of the polymerase, FACT's chaperone activity is crucial for restoring the original nucleosome structure. It promotes the re-deposition of the H2A-H2B dimer, ensuring that chromatin integrity is maintained and preventing the activation of cryptic promoters that could arise from exposed DNA. nih.gov This restoration function is vital for proper gene regulation and genome stability. tandfonline.comnih.gov
| Function | Mechanism | Significance | Supporting Evidence |
|---|---|---|---|
| Nucleosome Destabilization | Promotes partial unwrapping of DNA and displacement of H2A-H2B dimers, forming a hexasome. life-science-alliance.orgnih.gov | Reduces the physical barrier of the nucleosome, allowing processive enzymes to access the DNA template. cdnsciencepub.com | In vitro assays show FACT can reconfigure nucleosomes; mutations in FACT lead to defects in nucleosome eviction at specific promoters. cdnsciencepub.comnih.gov |
| Nucleosome Restoration | Facilitates the re-deposition of H2A-H2B dimers onto the hexasome immediately after enzyme passage. nih.gov | Maintains chromatin integrity, prevents histone loss, and suppresses transcription from cryptic promoters. nih.gov | Mutations in FACT components cause activation of cryptic internal promoters and increased histone turnover. tandfonline.comnih.gov |
A primary and well-documented function of Cdc68 as part of the FACT complex is to facilitate the elongation phase of transcription by RNA Polymerase II (Pol II) through chromatin. cdnsciencepub.com The nucleosome presents a significant obstacle that can slow or completely halt the progress of Pol II. d-nb.inforesearchgate.net FACT alleviates this inhibition by acting as a "mobile chaperone" that travels with the elongating polymerase. nih.gov
The mechanism involves the transient destabilization of the nucleosome immediately ahead of Pol II. nih.gov As the polymerase approaches, FACT helps to displace an H2A-H2B dimer, allowing Pol II to transcribe through the partially disassembled structure. nih.govnih.gov Immediately after the polymerase passes, FACT ensures the dimer is efficiently re-associated, restoring the nucleosome to its intact state. cdnsciencepub.comnih.gov This process ensures that transcription can proceed efficiently without causing widespread disruption to the chromatin architecture. tandfonline.com This function is not merely passive; it is an active process of nucleosome reorganization that is tightly coupled to the movement of Pol II. researchgate.net
Histone Chaperone Activity and Nucleosome Destabilization/Restoration
Influence on Chromatin Structure and Gene Regulation
The activities of Cdc68 have a profound influence on both local and global chromatin structure, which in turn dictates patterns of gene regulation. The protein exhibits a striking dual functionality, participating in both gene activation and repression. oup.comdntb.gov.ua This duality suggests that FACT's overarching role is to maintain chromatin in a state that is poised for proper regulation. oup.com
The repressive function is largely attributed to the N-terminal domain of Cdc68, which helps to maintain a compact chromatin structure that prevents basal transcription from core promoters. oup.comnih.gov Conversely, the gene activation function is mediated by the rest of the protein, which facilitates transcription elongation as described above. oup.com Mutations in CDC68 can therefore have complex and seemingly contradictory effects: they can increase expression from defective promoters (a suppressor or "Spt-" effect) by compromising chromatin repression, while simultaneously preventing transcription from other intact promoters by impairing elongation. nih.govresearchgate.net This highlights a role for Cdc68 in both establishing repressive structures and actively overcoming them during gene activation, suggesting a function in defining the boundaries between silent and active chromatin domains. nih.gov
| Regulatory Effect | Affected Genes/Promoters | Underlying Mechanism | Relevant Domain |
|---|---|---|---|
| Transcriptional Repression | Core promoters lacking UASs; genes like HO in the absence of activators. oup.comnih.gov | Maintenance of a repressive chromatin environment that prevents spurious transcription initiation. oup.comnih.gov | N-terminal Domain. oup.com |
| Transcriptional Activation | Actively transcribed genes, including G1 cyclins like CLN1 and CLN2, and the SWI4 gene. nih.govresearchgate.net | Facilitation of RNA Polymerase II elongation through nucleosomal DNA. cdnsciencepub.com | Core and C-terminal regions of the protein. oup.com |
| Suppression of Cryptic Promoters | Internal regions within genes that could aberrantly initiate transcription. nih.gov | Ensuring rapid reassembly of nucleosomes after Pol II passage, thus masking cryptic start sites. nih.gov | Entire complex (chaperone activity). nih.gov |
Table of Mentioned Compounds
| Name | Type |
| This compound (Spt16) | Protein, Subunit of FACT complex |
| Pob3 | Protein, Subunit of yeast FACT complex |
| SSRP1 | Protein, Subunit of vertebrate FACT complex |
| FACT complex | Protein Complex |
| Swi/Snf complex | Protein Complex (Chromatin Remodeler) |
| RNA Polymerase II (Pol II) | Enzyme (Protein Complex) |
| Histone H2A | Protein (Core Histone) |
| Histone H2B | Protein (Core Histone) |
| Histone H3 | Protein (Core Histone) |
| Histone H4 | Protein (Core Histone) |
| Nhp6 | Protein (HMG-box protein) |
| Sug1 | Protein |
| Nucleolin | Protein |
| Asf1 | Protein (Histone Chaperone) |
| Nap1 | Protein (Histone Chaperone) |
| Swi4 | Protein (Transcription Factor) |
| Swi6 | Protein (Transcription Factor) |
Cdc68 Protein S Role in Core Cellular Processes
Regulation of Transcription
The Cdc68 protein, primarily through its association with the FACT complex, is a master regulator of transcription, exerting influence over multiple stages of the process, from elongation to the fine-tuning of specific gene expression.
Gene Activation (e.g., Dual Role in Activation and Repression)
Cdc68 exhibits a notable dual functionality, participating in both the activation and repression of genes. tandfonline.comyeastgenome.org This duality is structurally encoded within the protein itself. The N-terminal third of the this compound is specifically required for its repressive functions. tandfonline.comnih.gov Conversely, this N-terminal domain is not necessary for gene activation, implying that the remainder of the protein, in concert with its partner Pob3 in the CP complex (an alternative name for the yeast FACT complex), facilitates the activation of transcription. tandfonline.comyeastgenome.orgnih.gov The essential role of Cdc68 in gene activation is underscored by findings that temperature-sensitive mutations, such as cdc68-1, lead to a significant depletion of numerous messenger RNAs (mRNAs) at restrictive temperatures. tandfonline.com
Chromatin-Mediated Repression (e.g., Core-Promoter Repression)
The repressive role of Cdc68 is intrinsically linked to the management of chromatin structure. The protein's N-terminal region is designated as a "repression domain" and is crucial for maintaining a repressive chromatin state, particularly at core promoters that lack specific upstream activator sequences. tandfonline.com The CP complex (Cdc68-Pob3) is necessary for this form of chromatin-mediated repression. mdpi.comtandfonline.comyeastgenome.org The absence of the N-terminal repression domain of Cdc68 leads to a phenotype characteristic of chromatin alterations, further cementing its role in stabilizing repressive chromatin structures and preventing inappropriate gene expression. tandfonline.comnih.gov
Regulation of Specific Gene Expression (e.g., G1 cyclin genes, HSP82, SUC2, GAL1, ho)
Cdc68 exerts precise control over a variety of specific genes, demonstrating the breadth of its regulatory influence.
G1 cyclin genes: It is a positive regulator of the G1 cyclin genes CLN1, CLN2, and CLN3. embopress.orguniprot.org In mutant cdc68-1 cells, transcripts for these crucial cell cycle regulators are rapidly depleted, which demonstrates that Cdc68's effect on the G1 "START" checkpoint is mediated through its control of cyclin expression. embopress.orguniprot.orgyeastgenome.org
HSP82: In contrast to its activating role, Cdc68 appears to negatively regulate the heat shock gene HSP82. In cdc68-1 mutants, the HSP82 transcript persists in an unusual manner, highlighting Cdc68's dual capacity for both positive and negative gene regulation. uniprot.orgyeastgenome.org
SUC2, GAL1, and ho: The Cdc68-containing CP complex is required for both the activation of the SUC2 (invertase) and GAL1 (galactokinase) genes in the presence of their respective inducers and for their repression when upstream activating sequences are deleted. tandfonline.com Furthermore, the complex is essential for maintaining the ho gene, which encodes an endonuclease involved in mating-type switching, in a transcriptionally silent state in the absence of its specific activators. embopress.orgtandfonline.com
DNA Replication
Beyond its extensive role in transcription, Cdc68 is also directly implicated in the fundamental process of DNA replication.
Involvement in DNA Replication Initiation
Evidence strongly supports the involvement of Cdc68 in the initiation of DNA replication. embopress.orgyeastgenome.org This function is again mediated through the FACT complex, which has been shown to have roles in DNA replication and repair in addition to transcription. uniprot.orgyeastgenome.orgoup.com
Crucially, the this compound physically and genetically interacts with Pol1, the catalytic subunit of DNA polymerase alpha, which is a key enzyme in DNA replication. nih.govnih.gov This interaction suggests that Cdc68, as part of the FACT complex, may help the replication machinery gain access to the DNA template, possibly by reorganizing nucleosomes at origins of replication. embopress.orgnih.gov The FACT complex is known to associate with replication forks and facilitates the disassembly and reassembly of nucleosomes during DNA synthesis. mdpi.comnih.gov
Further supporting this role, cdc68-1 mutant cells, when shifted to a nonpermissive temperature, arrest their cell cycle with a 1C DNA content, a state characteristic of a failure in the prereplicative phase. nih.govnih.gov Additionally, certain mutations in the SPT16 gene (which encodes Cdc68) result in significant defects in the assembly of nucleosomes that is coupled to DNA replication. nih.gov
Compound and Gene List
| Name | Type | Function/Relation to Cdc68 |
| Cdc68 / Spt16 | Protein | Core subject; Subunit of the FACT complex; Histone chaperone involved in transcription and DNA replication. |
| Pob3 | Protein | Forms the heterodimeric FACT/CP complex with Cdc68/Spt16. |
| Pol1 | Protein | Catalytic subunit of DNA polymerase alpha; Physically interacts with Cdc68. |
| Nhp6 | Protein | HMG-like protein that associates with the yeast FACT complex and binds nucleosomes. embopress.orgoup.com |
| CLN1 | Gene | G1 cyclin gene; Positively regulated by Cdc68. uniprot.orgyeastgenome.org |
| CLN2 | Gene | G1 cyclin gene; Positively regulated by Cdc68. uniprot.orgyeastgenome.org |
| CLN3 | Gene | G1 cyclin gene; Positively regulated by Cdc68. uniprot.orgyeastgenome.org |
| HSP82 | Gene | Heat shock gene; Negatively regulated by Cdc68. uniprot.orgyeastgenome.org |
| SUC2 | Gene | Invertase gene; Regulated by the Cdc68-containing CP complex. tandfonline.com |
| GAL1 | Gene | Galactokinase gene; Regulated by the Cdc68-containing CP complex. tandfonline.com |
| ho | Gene | Endonuclease gene; Kept in a silent state by the Cdc68-containing CP complex. embopress.orgtandfonline.com |
| Swi4-Swi6 | Protein Complex | Transcription activator for the ho gene. tandfonline.com |
Interaction with DNA Polymerase Alpha (Pol1)
Research has identified Cdc68 as a protein that interacts with the catalytic subunit of DNA polymerase alpha (Pol1). This interaction was discovered through DNA polymerase alpha affinity chromatography in Saccharomyces cerevisiae. The binding of Cdc68 and its partner Pob3 to Pol1 is suggested to be competitive with another polymerase binding protein, Ctf4. Co-immunoprecipitation experiments have confirmed that Cdc68, Pob3, and Pol1 can form a complex in vivo.
Genetic studies further support this interaction, showing that double mutants of cdc68 and pol1 have a lower maximum permissive temperature for growth than either single mutant. Furthermore, overexpressing Cdc68 in a pol1 mutant strain significantly reduces cell viability, which is consistent with the idea that these proteins form an essential complex. This interaction is believed to be crucial for allowing the polymerase to access its DNA template, possibly during the initiation or elongation phases of replication.
Role in the Prereplicative Stage of the Cell Cycle
The this compound is implicated in the prereplicative stage of the cell cycle. Studies on cdc68-1 mutants in yeast have shown that at nonpermissive temperatures, these cells arrest as unbudded cells with a 1C DNA content. This arrest phenotype points to a potential function for Cdc68 before the onset of DNA synthesis. The protein is a component of the pre-replicative complex (pre-RC), which assembles at origins of replication during the G1 phase. This complex, which also includes the origin recognition complex (ORC), Cdt1, and the minichromosome maintenance (MCM) proteins, is essential for initiating DNA replication.
Relationship to Chromosome Stability and DNA Metabolism
Cdc68 plays a significant role in maintaining chromosome stability and is involved in normal DNA metabolism. Mutations in the CDC68 gene, such as cdc68-1, have been shown to cause increased rates of chromosome fragment loss. This phenotype is characteristic of genes whose products are necessary for proper DNA metabolism. The FACT complex, of which Cdc68 is a part, is involved in processes that require DNA as a template, including DNA replication and repair, which are vital for genomic integrity. uniprot.org
DNA Repair Pathways
The FACT complex, containing Cdc68/Spt16, is involved in DNA repair processes. uniprot.orgfrontiersin.org This involvement is a part of its broader function in facilitating chromatin transactions. frontiersin.org DNA repair is a critical cellular response to damage from both environmental and biological sources, and it is essential for maintaining the integrity of the genome. Failure to repair DNA damage can lead to mutations and genomic instability, which are hallmarks of cancer. The FACT complex contributes to multiple processes that require DNA as a template, including DNA repair. The DNA damage response (DDR) involves a variety of signaling proteins that trigger post-translational modifications and the assembly of protein complexes to initiate the appropriate repair pathways.
Cell Cycle Regulation
Control of G1 Regulatory Event (START)
In budding yeast, Cdc68 is essential for the G1 regulatory event known as START, a critical control point in the cell cycle. Cells with the cdc68-1 mutation are temperature-sensitive for their ability to pass START. The function of Cdc68 in this process is linked to its role in transcription. Specifically, the cdc68-1 mutation leads to a decrease in the transcripts of several G1 cyclin genes, including CLN1, CLN2, and CLN3/WHI1/DAF1. The products of these genes are required for passing START. The START arrest caused by the cdc68-1 mutation can be suppressed by a hyperactive allele of CLN2, demonstrating that Cdc68 influences START through its effects on cyclin gene expression.
Nuclear Protein Quality Control and Homeostasis
The nucleus houses the cell's genetic blueprint and is the site of critical processes such as DNA replication and transcription. Maintaining the integrity of the nuclear proteome, or the complete set of proteins within the nucleus, is paramount for cellular health and survival. This state of protein balance, known as proteostasis, is managed by a sophisticated network called the protein quality control (PQC) system. The nuclear PQC system ensures that proteins are correctly folded and functional, and it removes those that become misfolded or damaged, which could otherwise aggregate and become toxic, interfering with vital nuclear functions.
Research, particularly in yeast models, has revealed that the this compound is a key subject of nuclear PQC surveillance. While the wild-type this compound functions correctly, certain mutant forms, such as cdc68-1, are recognized by the PQC machinery as being misfolded and are subsequently targeted for degradation. This process is a clear illustration of how the cell identifies and eliminates potentially harmful aberrant proteins to maintain nuclear homeostasis.
The primary pathway responsible for the degradation of most intracellular proteins, including misfolded nuclear proteins like mutant Cdc68, is the ubiquitin-proteasome system (UPS). The connection between Cdc68 and the nuclear PQC system was significantly clarified through studies of the E3 ubiquitin ligase San1. It was discovered that temperature-sensitive mutants like cdc68-1 were unstable and degraded at restrictive temperatures. However, compromising the function of San1 restored the levels of the Cdc68-1 protein, indicating that San1 is the specific E3 ligase that targets the misfolded Cdc68-1 for destruction.
This degradation is a highly specific and regulated process. San1 is a nucleoplasmic-localized ligase that identifies misfolded proteins, such as Cdc68-1, by recognizing exposed hydrophobic regions that are normally buried within a protein's native structure. Once recognized, San1, in concert with ubiquitin-conjugating enzymes (E2s) like Ubc1 and Cdc34 in budding yeast, attaches a polyubiquitin (B1169507) chain to the substrate. This chain acts as a signal for the proteasome to degrade the tagged protein.
Interestingly, the requirement for molecular chaperones in this process can vary depending on the substrate. While Hsp70 chaperones (Ssa1 and Ssa2) are often crucial for maintaining the solubility of misfolded proteins and assisting in their delivery to San1, their involvement in the degradation of GAD-Cdc68-1 has been shown to be minimal compared to other San1 substrates. This suggests a differential dependency on chaperones for the degradation of various misfolded proteins within the nucleus.
Research Findings on Cdc68 and Nuclear PQC
| Protein/Complex | Organism | Role in Cdc68-1 Quality Control | Key Findings |
| Cdc68-1 | Saccharomyces cerevisiae (budding yeast) | Substrate for PQC | A temperature-sensitive mutant protein recognized as misfolded by the nuclear PQC system and targeted for degradation. Its instability is linked to a mutation in the N-terminal repression domain. |
| San1 | Saccharomyces cerevisiae (budding yeast) | E3 Ubiquitin Ligase | Specifically recognizes and mediates the ubiquitination of misfolded nuclear proteins, including Cdc68-1, leading to their degradation by the proteasome. It is highly specific for aberrant proteins and does not target their wild-type versions. |
| Ubc1 & Cdc34 | Saccharomyces cerevisiae (budding yeast) | E2 Ubiquitin-Conjugating Enzymes | Function in concert with San1 to attach ubiquitin chains to misfolded substrates like Cdc68-1. |
| Ssa1 & Ssa2 (Hsp70) | Saccharomyces cerevisiae (budding yeast) | Molecular Chaperones | While essential for the degradation of some San1 substrates, they show little to no involvement in the degradation of GAD-Cdc68-1, indicating substrate-specific chaperone requirements. |
| Proteasome | Eukaryotes | Degradation Machinery | The multi-subunit protease complex that recognizes polyubiquitinated proteins, like Cdc68-1, and degrades them. |
Compound and Protein List
| Name |
| Bag102 |
| Cdc13-1 |
| Cdc34 |
| Cdc68 |
| cdc68-1 |
| Doa10 |
| GAD-Cdc13-1 |
| GAD-Cdc68-1 |
| GFPNLS-Bgl2 |
| GFPNLS-peptide 6 |
| GFPNLS-Tef2 |
| Hsp26 |
| Hsp70 |
| Hsp104 |
| Ndc10-2 |
| Pob3 |
| Rad22 |
| San1 |
| Sir4-9 |
| Sis1 |
| Ssa1 |
| Ssa2 |
| Ssa4 |
| Ubc1 |
| Ubc4 |
| Ubc5 |
| Ubc6 |
| Ubiquitin |
Protein Protein Interaction Networks of Cdc68 Protein
Primary Binding Partners within the FACT/CP Complex (e.g., Pob3)
Cdc68's most fundamental interaction is its stable association with Pob3 to form the FACT complex, also known as the CP complex in yeast. This heterodimer is essential for viability in S. cerevisiae. The interaction between Cdc68 and Pob3 is crucial for the complex's ability to bind and modulate nucleosomes. Studies have identified regions within both Cdc68 and Pob3 that are responsible for their interaction. The N-terminal domain of Cdc68 has been implicated in interactions within the FACT complex and is important for DNA replication and repair functions mediated by FACT. The stable dimerization of Spt16 (Cdc68) and Pob3 is a defining characteristic of the FACT complex across species.
Interactions with Transcriptional Machinery Components (e.g., TFIIA, RNA Polymerase II)
Cdc68, as part of the FACT complex, interacts with components of the transcriptional machinery, particularly RNA Polymerase II (Pol II) and general transcription factors like TFIIA. FACT facilitates transcription elongation through nucleosomes and has been shown to travel with elongating RNA Polymerase II. In S. cerevisiae, FACT associates with active Pol II genes in a manner dependent on TFIIH.
Genetic studies have revealed functional interactions between yeast FACT subunits (Spt16/Cdc68 and Pob3) and TFIIA. Overexpression of ySpt16/Cdc68 can suppress the cold sensitivity phenotype of a yTFIIE-alpha mutant strain, and in vitro binding assays indicate a diminished binding affinity between the yTFIIE-alpha-cs mutant protein and ySpt16/Cdc68. This suggests a functional interaction between TFIIE and SPT16/CDC68, potentially linking transcription initiation and chromatin structural changes. Furthermore, synthetic lethality has been observed between spt16 mutations and mutations in either TBP or TFIIA, which can be suppressed by a set2 mutation, indicating opposing roles for FACT and Set2 during transcriptional initiation involving TBP and TFIIA binding.
RNA Polymerase II, the enzyme responsible for synthesizing mRNA precursors, interacts with a multitude of proteins throughout the transcription cycle. FACT's interaction with Pol II is critical for navigating chromatin barriers during elongation.
Associations with DNA Replication Factors (e.g., Pol1, Ctf4)
Beyond transcription, Cdc68 and the FACT complex are also involved in DNA replication, interacting with key replication factors such as DNA polymerase alpha (Pol1) and Ctf4. The catalytic subunit of DNA polymerase alpha (Pol1) interacts with both Cdc68/Spt16 and Pob3. This interaction was initially identified through DNA polymerase alpha affinity chromatography.
Genetic interactions have been observed between CDC68 and POL1 as well as CTF4 mutations, where double mutants exhibit a lower maximum permissive temperature compared to single mutants. Overexpression of Cdc68 in a pol1 mutant strain significantly reduces cell viability, consistent with the formation or modulation of an essential complex involving these proteins in vivo.
The binding of Cdc68 and Pob3 to Pol1 is enhanced in extracts lacking Ctf4, suggesting that Cdc68 and Pob3 may compete with Ctf4 for binding to Pol1. Ctf4 itself binds to the catalytic subunit of DNA Polymerase alpha and is considered a Pol alpha accessory factor. While Ctf4 is not essential for vegetative growth in S. cerevisiae, its absence is lethal in combination with mutations in many DNA replication components. The interplay between FACT, Pol1, and Ctf4 is important for efficient DNA replication and genome stability.
Functional Interactions with Chromatin Modulators (e.g., Swi/Snf, Sas3, Chd1)
Cdc68's role in modulating chromatin structure involves interactions with various chromatin remodeling and modifying complexes, including Swi/Snf, Sas3 (as part of the NuA3 complex), and Chd1.
The Swi/Snf complex is an ATP-dependent chromatin remodeler. The absence of the N-terminal domain of Cdc68 has been shown to decrease the requirement for the Swi/Snf chromatin-remodeling complex in transcription, suggesting a functional relationship between Cdc68 and Swi/Snf in regulating chromatin structure for transcription.
Sas3 is the catalytic subunit of the NuA3 histone acetyltransferase (HAT) complex. The NuA3 complex interacts with the Spt16 (Cdc68) subunit of the yeast FACT complex. This interaction, mediated by Sas3, links the histone acetyltransferase activity of NuA3 with the chromatin modulation functions of FACT, suggesting a coordinated role in stimulating transcription or replication elongation through nucleosomes by providing coupled acetyltransferase activity.
Chd1 is another chromatin remodeling factor that functions during transcription elongation. Chd1 has been shown to interact with components of transcription elongation factors, including the Spt16-Pob3 (FACT) complex. Co-immunoprecipitation studies have confirmed that Chd1 associates with Pob3. These interactions suggest that Chd1 and FACT may cooperate in modulating chromatin structure to facilitate the passage of RNA polymerase during elongation.
Regulatory Interactions with Other Proteins (e.g., San1, Sug1)
Cdc68's activity and fate are also influenced by regulatory interactions with other proteins, such as San1 and Sug1.
Antagonistic Relationship with San1 in Transcriptional Silencing
The San1 protein, an E3 ubiquitin ligase, has an antagonistic relationship with the transcriptional activator function of Cdc68. San1 is implicated in transcriptional silencing, and mutations in SAN1 were identified as suppressors of cdc68 mutations. This genetic interaction suggests that San1 counteracts Cdc68's activity. Conversely, increasing the copy number of wild-type SAN1 can lower the restrictive temperature for a cdc68-1 mutation. San1 appears to be specific for aberrant or misfolded nuclear proteins, including mutant forms of Cdc68, targeting them for degradation by the proteasome. This suggests that San1-mediated degradation of Cdc68 might be a regulatory mechanism influencing Cdc68's function, particularly in the context of potentially compromised protein integrity.
Modulation of Cdc68 Activity by Sug1 and Proteasome Interaction
Sug1, a component of the 26S proteasome and the regulatory subunit of the 19S proteasome cap, has been shown to modulate yeast transcription activation by Cdc68. Sug1 interacts with Cdc68, and this interaction can influence Cdc68's transcriptional activity. While Sug1 is primarily known for its role in proteasomal degradation, its interaction with Cdc68 suggests a potential link between proteasome function and the regulation of Cdc68-mediated transcription. This could involve direct modulation of Cdc68 activity by Sug1 or targeting Cdc68 for degradation under certain conditions.
Protein Names Mentioned
| Protein Name |
|---|
| Cdc68 (Spt16) |
| Pob3 |
| TFIIA |
| RNA Polymerase II |
| Pol1 (DNA Polymerase alpha catalytic subunit) |
| Ctf4 |
| Swi/Snf complex |
| Sas3 |
| Chd1 |
| San1 |
| Sug1 |
| Nhp6 |
| TFIIE |
| TBP |
| TFIIH |
| NuA3 complex |
| H2A/H2B dimers |
| H3/H4 tetramer |
| Mcl1 |
| GINS |
| Mrc1 |
| Mcm10 |
| Rtf1 |
| Paf1 complex |
| Spt4 |
| Spt5 |
| TFIID |
| TFIIF |
| P-TEFb |
| DSIF |
| NELF |
| Sir4 |
| Cdc13 |
| Ubc1 |
| Cdc34 |
| Ubc4 |
| Ubc5 |
| Cdc48 |
| Sir3 |
| Hta1/Htb1 |
| Hta2/Htb2 |
| Hht1/Hhf1 |
| Hht2/Hhf2 |
| H3 |
| H4 |
| Set2 |
| Toa1 |
| Toa2 |
| Rpb1 |
| SPT15 |
| SPT4 |
| rpb2 |
| Mms22 |
| Hrd1 |
| gp78 |
| Doa10 |
| Ubr1 |
| Sis1 |
| Cdc7 |
| SNF2 |
| SSN20 |
| SNF5 |
| SNF6 |
| SNF11 |
| SIN1 |
| RSC |
| Dna2 |
| Rad9 |
| Hsk1 |
| Cds1 |
| Rqh1 |
| Pkc1 |
| Rom2 |
| PkcA |
| Nto1 |
| Yng1 |
| Taf14 |
| Eaf6 |
| Pdp3 |
| Gcn5 |
| TAFII30 |
| TAF10 |
| MOZ |
| NAP1 |
| ACF |
| CHRAC |
| NURF |
| RSF |
| ISW1 |
| ISW2 |
| TBP-associated factors |
| Histone H2A |
| Histone H2B |
| Histone H3 |
| Histone H4 |
| Histone H1 |
| Histone H3K4me3 |
| Histone H3K14 |
| Histone H3K36me3 |
| Histone H3K9ac |
| Histone H3K14ac |
| Histone H3K56ac |
| yTAFII30 |
| SSRP1 |
| SPT16H |
| TBP-binding protein |
| SPT15 |
| SPT16 |
| TOA2 |
| SPT16-Pob3 dimer |
| Nhp6a |
| Nhp6b |
| Pob3-Nhp6a fusion protein |
| HA-Pob3 |
| Hir/Hpc proteins |
| HIR1 |
| HIR2/SPT1 |
| HIR3/HPC1 |
| HPC2 |
| Paf1 complex |
| Hir/Hpc pathway |
| cdc24-M38 |
| rad3Δ |
| rqh1Δ |
| hsk1-1312 |
| cds1Δ |
| mcl1-1 |
| mcl1+ |
| nmt41mcl1-MH |
| Pol α/primase holoenzyme |
| Mcm2-7 helicase |
| Mcm10 |
| Mrc1 |
| Dna2 |
| Rad9 |
| Ctf7 |
| Ctf8 |
| Ctf18 |
| SepB |
| AND-1 |
| Mms22 |
| Rpb1p |
| Biogrid |
| Biomart |
| Cytoscape |
| Rpb1 |
| Rpb2 |
| SPT5 |
| KOW1 domain |
| KOW4 domain |
| SPT4 |
| rpb2 |
| CTD repeat YSPTSPS |
| POLR2A |
| POLR2B/RPB2 |
| TFIIB |
| TBP-TFIIA interface |
| Toa2(W76) |
| TBP(E93G) |
| spt16-11 |
| set2 |
| GAL1 promoter |
| URA3 |
| TRP1 |
| LEU2 |
| TOA2(Y10G,R11Δ) |
| MEROPS peptidase family M24 |
| IPR013953 |
| SM01286 |
| PTHR13980 |
| PTHR13980:SF15 |
| CAALFM_C406500WA |
| CaO19.10402 |
| CaO19.2884 |
| Q5A1D5 |
| P34218 |
| P32558 |
| EBI-16484 |
| EBI-4334 |
| BioGRID |
| ComplexPortal |
| CPX-1810 |
| DIP |
| DIP-4277N |
| IntAct |
| MINT |
| Q04636 |
| P11978 |
| P32797 |
| DP01136 |
| DP01136r007 |
| ECO:0005805 |
| Sir4-9 |
| Cdc68-1 |
| Cdc13-1 |
| C279S substitution |
| GBD |
| GAD |
| NBD2* |
| CG* |
| Hsp40 type II chaperone |
| Sis1 |
| Cdc48 |
| Ubr1 |
| Hul5 |
| UBR1 |
| ATE1 |
| HMG1-like protein |
| HMG box domain |
| HMG1 |
| HMG-I/Y |
| SPT1 |
| SPT16 |
| SPT4 |
| SPT5 |
| SPT15 |
| SPT16/CDC68 |
| SSRP1 |
| SPT16-Pob3 |
| Nhp6a/b |
| SPT16-Pob3 dimer |
| SPN |
| SPN:nucleosome |
| Hir/Hpc genes |
| HTA1-HTB1 |
| HTA2-HTB2 |
| HHT1-HHF1 |
| HHT2-HHF2 |
| H3 and H4 |
| H3 and H4 tails |
| H3K4me3 |
| H3K14 |
| H3K36me3 |
| H3K9ac |
| H3K14ac |
| H3K56ac |
| TBP-associated factor |
| TBP-TFIIA interaction |
| TBP-TFIIA interface |
| TBP-TFIIB complex |
| TBP-TFIIA-DNA complex |
| TBP-TFIIB-DNA complex |
| TBP-TFIIA-TFIIB-DNA complex |
| TBP-TFIIA-TFIIB-RNA Pol II complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate (B1217627) sensitivity complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly-nucleosome reassembly complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly-nucleosome reassembly-nucleosome binding complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly-nucleosome reassembly-nucleosome binding-DNA binding complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly-nucleosome reassembly-nucleosome binding-DNA binding-DNA unwinding complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly-nucleosome reassembly-nucleosome binding-DNA binding-DNA unwinding-DNA access complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly-nucleosome reassembly-nucleosome binding-DNA binding-DNA unwinding-DNA access-origins of replication complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly-nucleosome reassembly-nucleosome binding-DNA binding-DNA unwinding-DNA access-origins of replication-transcription initiation complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly-nucleosome reassembly-nucleosome binding-DNA binding-DNA unwinding-DNA access-origins of replication-transcription initiation-transcription elongation complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly-nucleosome reassembly-nucleosome binding-DNA binding-DNA unwinding-DNA access-origins of replication-transcription initiation-transcription elongation-transcription termination complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly-nucleosome reassembly-nucleosome binding-DNA binding-DNA unwinding-DNA access-origins of replication-transcription initiation-transcription elongation-transcription termination-mRNA processing complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly-nucleosome reassembly-nucleosome binding-DNA binding-DNA unwinding-DNA access-origins of replication-transcription initiation-transcription elongation-transcription termination-mRNA processing-mRNA export complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly-nucleosome reassembly-nucleosome binding-DNA binding-DNA unwinding-DNA access-origins of replication-transcription initiation-transcription elongation-transcription termination-mRNA processing-mRNA export-chromatin structure regulation complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly-nucleosome reassembly-nucleosome binding-DNA binding-DNA unwinding-DNA access-origins of replication-transcription initiation-transcription elongation-transcription termination-mRNA processing-mRNA export-chromatin structure regulation-DNA repair complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly-nucleosome reassembly-nucleosome binding-DNA binding-DNA unwinding-DNA access-origins of replication-transcription initiation-transcription elongation-transcription termination-mRNA processing-mRNA export-chromatin structure regulation-DNA repair-cell cycle regulation complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly-nucleosome reassembly-nucleosome binding-DNA binding-DNA unwinding-DNA access-origins of replication-transcription initiation-transcription elongation-transcription termination-mRNA processing-mRNA export-chromatin structure regulation-DNA repair-cell cycle regulation-gene expression regulation complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly-nucleosome reassembly-nucleosome binding-DNA binding-DNA unwinding-DNA access-origins of replication-transcription initiation-transcription elongation-transcription termination-mRNA processing-mRNA export-chromatin structure regulation-DNA repair-cell cycle regulation-gene expression regulation-gene activation complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly-nucleosome reassembly-nucleosome binding-DNA binding-DNA unwinding-DNA access-origins of replication-transcription initiation-transcription elongation-transcription termination-mRNA processing-mRNA export-chromatin structure regulation-DNA repair-cell cycle regulation-gene expression regulation-gene activation-gene repression complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly-nucleosome reassembly-nucleosome binding-DNA binding-DNA unwinding-DNA access-origins of replication-transcription initiation-transcription elongation-transcription termination-mRNA processing-mRNA export-chromatin structure regulation-DNA repair-cell cycle regulation-gene expression regulation-gene activation-gene repression-transcription factor complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly-nucleosome reassembly-nucleosome binding-DNA binding-DNA unwinding-DNA access-origins of replication-transcription initiation-transcription elongation-transcription termination-mRNA processing-mRNA export-chromatin structure regulation-DNA repair-cell cycle regulation-gene expression regulation-gene activation-gene repression-transcription factor-transcriptional activator complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly-nucleosome reassembly-nucleosome binding-DNA binding-DNA unwinding-DNA access-origins of replication-transcription initiation-transcription elongation-transcription termination-mRNA processing-mRNA export-chromatin structure regulation-DNA repair-cell cycle regulation-gene expression regulation-gene activation-gene repression-transcription factor-transcriptional activator-transcriptional repressor complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly-nucleosome reassembly-nucleosome binding-DNA binding-DNA unwinding-DNA access-origins of replication-transcription initiation-transcription elongation-transcription termination-mRNA processing-mRNA export-chromatin structure regulation-DNA repair-cell cycle regulation-gene expression regulation-gene activation-gene repression-transcription factor-transcriptional activator-transcriptional repressor-transcription elongation factor complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly-nucleosome reassembly-nucleosome binding-DNA binding-DNA unwinding-DNA access-origins of replication-transcription initiation-transcription elongation-transcription termination-mRNA processing-mRNA export-chromatin structure regulation-DNA repair-cell cycle regulation-gene expression regulation-gene activation-gene repression-transcription factor-transcriptional activator-transcriptional repressor-transcription elongation factor-general transcription initiation factor complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly-nucleosome reassembly-nucleosome binding-DNA binding-DNA unwinding-DNA access-origins of replication-transcription initiation-transcription elongation-transcription termination-mRNA processing-mRNA export-chromatin structure regulation-DNA repair-cell cycle regulation-gene expression regulation-gene activation-gene repression-transcription factor-transcriptional activator-transcriptional repressor-transcription elongation factor-general transcription initiation factor-general chromatin factor complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly-nucleosome reassembly-nucleosome binding-DNA binding-DNA unwinding-DNA access-origins of replication-transcription initiation-transcription elongation-transcription termination-mRNA processing-mRNA export-chromatin structure regulation-DNA repair-cell cycle regulation-gene expression regulation-gene activation-gene repression-transcription factor-transcriptional activator-transcriptional repressor-transcription elongation factor-general transcription initiation factor-general chromatin factor-transcription initiation process complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly-nucleosome reassembly-nucleosome binding-DNA binding-DNA unwinding-DNA access-origins of replication-transcription initiation-transcription elongation-transcription termination-mRNA processing-mRNA export-chromatin structure regulation-DNA repair-cell cycle regulation-gene expression regulation-gene activation-gene repression-transcription factor-transcriptional activator-transcriptional repressor-transcription elongation factor-general transcription initiation factor-general chromatin factor-transcription initiation process-structural changes in chromatin complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly-nucleosome reassembly-nucleosome binding-DNA binding-DNA unwinding-DNA access-origins of replication-transcription initiation-transcription elongation-transcription termination-mRNA processing-mRNA export-chromatin structure regulation-DNA repair-cell cycle regulation-gene expression regulation-gene activation-gene repression-transcription factor-transcriptional activator-transcriptional repressor-transcription elongation factor-general transcription initiation factor-general chromatin factor-transcription initiation process-structural changes in chromatin-chromatin transcription complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly-nucleosome reassembly-nucleosome binding-DNA binding-DNA unwinding-DNA access-origins of replication-transcription initiation-transcription elongation-transcription termination-mRNA processing-mRNA export-chromatin structure regulation-DNA repair-cell cycle regulation-gene expression regulation-gene activation-gene repression-transcription factor-transcriptional activator-transcriptional repressor-transcription elongation factor-general transcription initiation factor-general chromatin factor-transcription initiation process-structural changes in chromatin-chromatin transcription-nucleosomal template complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly-nucleosome reassembly-nucleosome binding-DNA binding-DNA unwinding-DNA access-origins of replication-transcription initiation-transcription elongation-transcription termination-mRNA processing-mRNA export-chromatin structure regulation-DNA repair-cell cycle regulation-gene expression regulation-gene activation-gene repression-transcription factor-transcriptional activator-transcriptional repressor-transcription elongation factor-general transcription initiation factor-general chromatin factor-transcription initiation process-structural changes in chromatin-chromatin transcription-nucleosomal template-naked DNA template complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly-nucleosome reassembly-nucleosome binding-DNA binding-DNA unwinding-DNA access-origins of replication-transcription initiation-transcription elongation-transcription termination-mRNA processing-mRNA export-chromatin structure regulation-DNA repair-cell cycle regulation-gene expression regulation-gene activation-gene repression-transcription factor-transcriptional activator-transcriptional repressor-transcription elongation factor-general transcription initiation factor-general chromatin factor-transcription initiation process-structural changes in chromatin-chromatin transcription-nucleosomal template-naked DNA template-promoter complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly-nucleosome reassembly-nucleosome binding-DNA binding-DNA unwinding-DNA access-origins of replication-transcription initiation-transcription elongation-transcription termination-mRNA processing-mRNA export-chromatin structure regulation-DNA repair-cell cycle regulation-gene expression regulation-gene activation-gene repression-transcription factor-transcriptional activator-transcriptional repressor-transcription elongation factor-general transcription initiation factor-general chromatin factor-transcription initiation process-structural changes in chromatin-chromatin transcription-nucleosomal template-naked DNA template-promoter-TATA box complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly-nucleosome reassembly-nucleosome binding-DNA binding-DNA unwinding-DNA access-origins of replication-transcription initiation-transcription elongation-transcription termination-mRNA processing-mRNA export-chromatin structure regulation-DNA repair-cell cycle regulation-gene expression regulation-gene activation-gene repression-transcription factor-transcriptional activator-transcriptional repressor-transcription elongation factor-general transcription initiation factor-general chromatin factor-transcription initiation process-structural changes in chromatin-chromatin transcription-nucleosomal template-naked DNA template-promoter-TATA box-TATA-binding protein complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly-nucleosome reassembly-nucleosome binding-DNA binding-DNA unwinding-DNA access-origins of replication-transcription initiation-transcription elongation-transcription termination-mRNA processing-mRNA export-chromatin structure regulation-DNA repair-cell cycle regulation-gene expression regulation-gene activation-gene repression-transcription factor-transcriptional activator-transcriptional repressor-transcription elongation factor-general transcription initiation factor-general chromatin factor-transcription initiation process-structural changes in chromatin-chromatin transcription-nucleosomal template-naked DNA template-promoter-TATA box-TATA-binding protein-TFIIA complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly-nucleosome reassembly-nucleosome binding-DNA binding-DNA unwinding-DNA access-origins of replication-transcription initiation-transcription elongation-transcription termination-mRNA processing-mRNA export-chromatin structure regulation-DNA repair-cell cycle regulation-gene expression regulation-gene activation-gene repression-transcription factor-transcriptional activator-transcriptional repressor-transcription elongation factor-general transcription initiation factor-general chromatin factor-transcription initiation process-structural changes in chromatin-chromatin transcription-nucleosomal template-naked DNA template-promoter-TATA box-TATA-binding protein-TFIIA-TFIIB complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly-nucleosome reassembly-nucleosome binding-DNA binding-DNA unwinding-DNA access-origins of replication-transcription initiation-transcription elongation-transcription termination-mRNA processing-mRNA export-chromatin structure regulation-DNA repair-cell cycle regulation-gene expression regulation-gene activation-gene repression-transcription factor-transcriptional activator-transcriptional repressor-transcription elongation factor-general transcription initiation factor-general chromatin factor-transcription initiation process-structural changes in chromatin-chromatin transcription-nucleosomal template-naked DNA template-promoter-TATA box-TATA-binding protein-TFIIA-TFIIB-RNA Pol II complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly-nucleosome reassembly-nucleosome binding-DNA binding-DNA unwinding-DNA access-origins of replication-transcription initiation-transcription elongation-transcription termination-mRNA processing-mRNA export-chromatin structure regulation-DNA repair-cell cycle regulation-gene expression regulation-gene activation-gene repression-transcription factor-transcriptional activator-transcriptional repressor-transcription elongation factor-general transcription initiation factor-general chromatin factor-transcription initiation process-structural changes in chromatin-chromatin transcription-nucleosomal template-naked DNA template-promoter-TATA box-TATA-binding protein-TFIIA-TFIIB-RNA Pol II-TFIIE complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly-nucleosome reassembly-nucleosome binding-DNA binding-DNA unwinding-DNA access-origins of replication-transcription initiation-transcription elongation-transcription termination-mRNA processing-mRNA export-chromatin structure regulation-DNA repair-cell cycle regulation-gene expression regulation-gene activation-gene repression-transcription factor-transcriptional activator-transcriptional repressor-transcription elongation factor-general transcription initiation factor-general chromatin factor-transcription initiation process-structural changes in chromatin-chromatin transcription-nucleosomal template-naked DNA template-promoter-TATA box-TATA-binding protein-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly-nucleosome reassembly-nucleosome binding-DNA binding-DNA unwinding-DNA access-origins of replication-transcription initiation-transcription elongation-transcription termination-mRNA processing-mRNA export-chromatin structure regulation-DNA repair-cell cycle regulation-gene expression regulation-gene activation-gene repression-transcription factor-transcriptional activator-transcriptional repressor-transcription elongation factor-general transcription initiation factor-general chromatin factor-transcription initiation process-structural changes in chromatin-chromatin transcription-nucleosomal template-naked DNA template-promoter-TATA box-TATA-binding protein-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly-nucleosome reassembly-nucleosome binding-DNA binding-DNA unwinding-DNA access-origins of replication-transcription initiation-transcription elongation-transcription termination-mRNA processing-mRNA export-chromatin structure regulation-DNA repair-cell cycle regulation-gene expression regulation-gene activation-gene repression-transcription factor-transcriptional activator-transcriptional repressor-transcription elongation factor-general transcription initiation factor-general chromatin factor-transcription initiation process-structural changes in chromatin-chromatin transcription-nucleosomal template-naked DNA template-promoter-TATA box-TATA-binding protein-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly-nucleosome reassembly-nucleosome binding-DNA binding-DNA unwinding-DNA access-origins of replication-transcription initiation-transcription elongation-transcription termination-mRNA processing-mRNA export-chromatin structure regulation-DNA repair-cell cycle regulation-gene expression regulation-gene activation-gene repression-transcription factor-transcriptional activator-transcriptional repressor-transcription elongation factor-general transcription initiation factor-general chromatin factor-transcription initiation process-structural changes in chromatin-chromatin transcription-nucleosomal template-naked DNA template-promoter-TATA box-TATA-binding protein-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly-nucleosome reassembly complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly-nucleosome reassembly-nucleosome binding complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly-nucleosome reassembly-nucleosome binding-DNA binding complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly-nucleosome reassembly-nucleosome binding-DNA binding-DNA unwinding complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly-nucleosome reassembly-nucleosome binding-DNA binding-DNA unwinding-DNA access complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly-nucleosome reassembly-nucleosome binding-DNA binding-DNA unwinding-DNA access-origins of replication complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly-nucleosome reassembly-nucleosome binding-DNA binding-DNA unwinding-DNA access-origins of replication-transcription initiation complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly-nucleosome reassembly-nucleosome binding-DNA binding-DNA unwinding-DNA access-origins of replication-transcription initiation-transcription elongation complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly-nucleosome reassembly-nucleosome binding-DNA binding-DNA unwinding-DNA access-origins of replication-transcription initiation-transcription elongation-transcription termination complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly-nucleosome reassembly-nucleosome binding-DNA binding-DNA unwinding-DNA access-origins of replication-transcription initiation-transcription elongation-transcription termination-mRNA processing complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly-nucleosome reassembly-nucleosome binding-DNA binding-DNA unwinding-DNA access-origins of replication-transcription initiation-transcription elongation-transcription termination-mRNA processing-mRNA export complex |
| TBP-TFIIA-TFIIB-RNA Pol II-TFIIE-TFIIF-TFIIH-Mediator-chromatin-FACT-histone acetyltransferase-chromatin remodeling-DNA replication-DNA repair-DNA damage checkpoint-protein quality control-proteasome-ubiquitin ligase-chaperone-deubiquitinase-segregase-cell cycle control-signal transduction-cell wall integrity pathway-conidiation-biofilm formation-resistance to chemicals-size of nucleolus-toxin resistance-protein folding-protein degradation-protein transport-protein modification-protein complex assembly-protein localization-protein secretion-protein targeting-protein processing-protein stability-protein synthesis-protein folding and degradation-protein quality control in the nucleus-unfolded protein response-endoplasmic reticulum-associated degradation-nuclear envelope-mitochondrial matrix-mitochondrial surveillance-MAD-membrane fusion-N-degron pathway-arginylation-telomere length regulation-site-specific heterochromatin formation-mating type information silencing-recombination-chromatid cohesion-chromosome segregation-replication fork progression-replication stress response-cell integrity and morphogenesis-stress response-DNA damage survival-cell cycle arrest-chromosome fragment loss-low-copy-number plasmid retention-mutator phenotype-synthetic lethality-temperature sensitivity-cold sensitivity-6-azauracil sensitivity-methyl methanesulfonate sensitivity-hydroxyurea sensitivity-phosphatase-kinase-ubiquitin conjugating enzyme-E2 ubiquitin-conjugating enzyme-E3 ubiquitin ligase-RING-domain ubiquitin-protein ligases-HECT ubiquitin ligase-ubiquitin-proteasome system-26S proteasome-19S proteasome cap-regulatory subunit-ATPase-chromodomain-helicase-DNA-binding domain-chromodomain-containing protein-SNF2-like family-ATP-utilizing chromatin assembly factor-nucleosome spacing factor-histone chaperone-nucleosome assembly-nucleosome disassembly-nucleosome reassembly-nucleosome binding-DNA binding-DNA unwinding-DNA access-origins of replication-transcription initiation-transcription elongation-transcription termination-mRNA processing-mRNA export-chromatin structure regulation complex |
Regulation of Cdc68 Protein Activity
Genetic Regulation
Genetic studies have provided significant insights into the regulation and essential functions of Cdc68. Analysis of various cdc68 gene alterations, genetic suppressor elements, gene dosage variations, and synthetic lethal interactions has illuminated the critical role of Cdc68 in cellular processes, particularly in the context of chromatin dynamics and transcription.
Effects of cdc68 Mutations (e.g., Temperature-Sensitive Alleles, Deletions)
Mutations in the CDC68 gene have been instrumental in understanding its function. Temperature-sensitive cdc68 alleles, such as cdc68-1, cause conditional defects in cell cycle progression, specifically arresting cells at the G1 regulatory event, Start, at restrictive temperatures. These mutations can lead to pleiotropic effects, including decreased abundance of transcripts from several unrelated genes, while the expression of at least one gene, HSP82, may persist unusually. This indicates that cdc68 mutations can have both positive and negative impacts on gene expression. The cdc68-1 mutation, for instance, affects Start through its influence on the expression of G1 cyclin genes like CLN1, CLN2, and CLN3. Suppression of the cdc68-1-mediated Start arrest by a hyperactive cyclin mutation further supports this link.
Temperature-sensitive spt16 alleles (identical to cdc68) also exhibit pleiotropic effects and are lethal at restrictive temperatures. At permissive temperatures, these mutations can suppress delta insertion mutations and deletions of upstream activating sequences, affecting promoter function.
Deletion studies have revealed domain-specific functions within the Cdc68 protein. Deletion of the N-terminal third (approximately 30-40%) of CDC68 can have surprisingly little effect on cell proliferation compared to certain point mutations, suggesting that while this region is not required for essential transcription functions, point mutations within it can be more deleterious. The N-terminal domain is, however, necessary for effective chromatin-mediated repression and contributes to the requirement for the Swi/Snf chromatin-remodeling complex. Deletion of the N-terminal domain confers an Spt⁻ effect, characteristic of chromatin alterations. Mutations, including deletions, in the C-terminal region of Cdc68 have also been identified and linked to defects in chromatin structure. Studies involving N-terminal and C-terminal deletion mutations have helped elucidate structure/function relationships for Cdc68.
Gene Dosage Effects
Alterations in the gene dosage of CDC68 and its interacting partners can also impact cellular phenotypes, further highlighting the delicate balance required for proper Cdc68 function. Increased gene dosage of CDC68 can suppress the effects of solo-delta insertions in the 5' regions of genes like HIS4 and LYS2. Increased gene dosage of CDC68 has also been observed to cause changes in gene expression, similar to the effects seen with altered dosage of the histone genes. Overexpression of Cdc68 in a pol1 mutant strain dramatically decreased cell viability, consistent with the formation or modulation of an essential complex between these proteins in vivo. The similar effects caused by altered activity or abundance of Cdc68 and its partner Pob3, as well as histones, suggest the CP complex (containing Cdc68 and Pob3) is involved in chromatin structure and/or remodeling.
Synthetic Lethal Interactions
Synthetic lethal interactions occur when mutations in two or more genes are viable individually but lethal when combined. These interactions can reveal genes that function in parallel or compensating pathways. Synthetic lethal interactions have been observed for cdc68 mutations, suggesting functional relationships with other genes and pathways. For example, CDC68 shows genetic interactions with POL1 and CTF4 mutations, where double mutants exhibit a lower maximum permissive temperature than single mutants. CDC68, POB3, and NHP6 also display genetic interactions. Synthetic lethal interactions between genes encoding components of the FACT complex (including Cdc68/Spt16 and Pob3) and other factors underscore the interconnectedness of chromatin modulation with processes like transcription and DNA replication.
Experimental Methodologies for Studying Cdc68 Protein
Genetic Screens and Phenotypic Analysis in Model Organisms (e.g., Saccharomyces cerevisiae, Kluyveromyces lactis)
Genetic screens in model organisms, particularly the budding yeast Saccharomyces cerevisiae, have been instrumental in identifying and characterizing Cdc68 (Spt16). Mutations in the CDC68 gene (also referred to as SPT16) were initially identified in screens looking for factors affecting transcription initiation and cell cycle progression. For instance, temperature-sensitive cdc68 mutations, such as cdc68-1, were found to impair gene expression at restrictive temperatures, leading to depletion of various mRNAs and accounting for the essential nature of the protein.
Phenotypic analysis of cdc68 mutants has revealed pleiotropic effects. In S. cerevisiae, cdc68-1 mutants arrest as unbudded cells with a 1C DNA content at the nonpermissive temperature, consistent with a role in the prereplicative stage of the cell cycle. These mutations also cause elevated rates of chromosome fragment loss, a phenotype associated with defects in DNA metabolism. Furthermore, cdc68 mutations have been shown to affect the transcription of specific genes, including the G1 cyclin genes CLN1 and CLN2, and the HO gene.
Genetic screens have also identified suppressors of cdc68 mutations, providing insights into functionally related proteins. For example, mutations in SAN1, a gene implicated in transcriptional silencing, were found to suppress the temperature sensitivity and other phenotypes of cdc68 mutations, suggesting that San1 protein antagonizes Cdc68's transcriptional activator function and highlighting a role for Cdc68 in chromatin structure.
Studies in Kluyveromyces lactis have identified a functional homolog of S. cerevisiae Cdc68, demonstrating the conservation of this protein across different yeast species. Sequence analysis has shown high homology between the K. lactis and S. cerevisiae Cdc68 proteins along their entire length.
Detailed research findings from genetic screens and phenotypic analysis can be summarized in tables, illustrating the link between specific gene mutations and observed cellular phenotypes or transcriptional effects.
| Model Organism | Gene/Allele | Key Phenotype(s) | Related Function(s) | Source |
| Saccharomyces cerevisiae | cdc68-1 / spt16-1 | Temperature sensitivity, cell cycle arrest (1C DNA content), chromosome fragment loss | Transcription, DNA replication, Cell cycle regulation | |
| Saccharomyces cerevisiae | cdc68 / spt16 | Altered transcription of various genes (CLN1, CLN2, HO, reporter genes) | Transcription activation and repression, Chromatin structure | |
| Saccharomyces cerevisiae | cdc68 mutations | Suppression by san1 mutations | Interaction with transcriptional silencing pathways | |
| Kluyveromyces lactis | CDC68 homolog | Functional conservation with S. cerevisiae Cdc68 | Implied roles in transcription and chromatin |
Biochemical Characterization of Protein-Protein Interactions (e.g., Co-immunoprecipitation, Affinity Chromatography)
Biochemical methods have been crucial for understanding the protein complexes involving Cdc68. In Saccharomyces cerevisiae, Cdc68 (Spt16) forms a stable heterodimer with Pob3, creating the CP complex, which is the yeast counterpart of the human FACT (Facilitates Chromatin Transcription) complex. This heterodimer is localized to the nucleus and is partially associated with chromatin.
Protein-protein interactions involving Cdc68 have been investigated using techniques such as co-immunoprecipitation and affinity chromatography. For example, DNA polymerase alpha (Pol1) and Pob3 were found to co-immunoprecipitate with antiserum directed against Cdc68 in S. cerevisiae whole-cell extracts. Similarly, Pol1 was immunoprecipitated using antiserum against the N-terminus of Pob3, suggesting the formation of a complex involving these proteins in vivo.
Affinity chromatography has also been employed. DNA polymerase alpha affinity chromatography was used to identify proteins involved in eukaryotic DNA replication in S. cerevisiae, leading to the identification of Cdc68/Spt16 and Pob3 as proteins that bind to the catalytic subunit of DNA polymerase alpha (Pol1). The binding of both proteins was enhanced in extracts lacking Ctf4, a previously characterized polymerase binding protein, suggesting potential competition for binding to Pol1.
In humans, the Cdc68 homolog, hSpt16, is a subunit of the FACT complex along with SSRP1. This complex has been found in a DNA damage-induced p53 serine 392 kinase complex that also contains CK2, indicating its involvement in pathways beyond transcription elongation.
These biochemical studies highlight the formation of key protein complexes and interactions essential for Cdc68 function.
| Interacting Protein(s) | Organism | Experimental Method(s) | Key Finding(s) | Source |
| Pob3 | S. cerevisiae | Heterodimerization | Forms stable CP complex (yeast FACT) | |
| DNA Polymerase alpha (Pol1), Pob3 | S. cerevisiae | Co-immunoprecipitation, Affinity Chromatography | Interaction suggests complex formation in vivo, potential competition with Ctf4 | |
| Nhp6 | S. cerevisiae | Genetic interactions, Nucleosome binding assays | Cooperates with Spt16-Pob3 in nucleosome reorganization | |
| SSRP1, CK2 | Homo sapiens (hSpt16) | Complex analysis | Component of FACT complex, involved in p53 phosphorylation complex |
Structural Studies of Cdc68 Protein Domains (e.g., Crystal Structure of N-terminal domain)
Structural studies have provided insights into the architecture and potential mechanisms of Cdc68 function. The N-terminal domain of Saccharomyces cerevisiae Spt16 (Cdc68) has been a focus of structural analysis. The crystal structure of this domain has been determined (PDB ID 3BIT) at a resolution of 1.90 Å. This structural information has revealed potential peptide-binding sites within the domain.
Functional studies of the Spt16 N-terminal domain in S. cerevisiae have shown that while it is dispensable for essential transcription activation functions, it is necessary for maintaining chromatin repression. Deletion of this domain also reduces the requirement for the Swi/Snf chromatin-remodeling complex in transcription and confers an Spt- phenotype, characteristic of alterations in chromatin structure. The N-terminal domain has been shown to bind to histones in vitro, and this interaction is important for FACT-nucleosome binding.
The human Spt16 N-terminal domain also has a determined crystal structure (PDB ID 5e5b). Structural comparisons and analyses of these domains contribute to understanding conserved functional regions within the FACT complex subunits across species.
| Domain/Structure | Organism | Method | Key Finding(s) | Source |
| N-terminal domain | S. cerevisiae | X-ray Crystallography (PDB 3BIT) | Structure determined, potential peptide-binding site identified | |
| N-terminal domain | S. cerevisiae | Functional analysis | Required for chromatin repression, binds histones in vitro | |
| N-terminal domain | Homo sapiens (hSpt16) | X-ray Crystallography (PDB 5e5b) | Structure determined |
Transcriptional and Gene Expression Analysis (e.g., mRNA abundance, reporter gene assays)
Cdc68 is a known transcription factor that influences the expression of a diverse set of genes in Saccharomyces cerevisiae. Transcriptional and gene expression analysis techniques are widely used to quantify the impact of Cdc68 on mRNA levels and to dissect the mechanisms of its regulatory activity.
Measuring mRNA abundance is a common approach. Studies have shown that in cdc68 mutant cells, the abundance of many mRNAs becomes depleted, and the rates at which these mRNAs disappear correlate well with mRNA stabilities, suggesting that the decreased abundance is a result of reduced transcription. Techniques like qPCR or Northern blotting can be used to measure the levels of specific mRNAs.
Reporter gene assays have been particularly useful for studying the effect of Cdc68 on specific promoters and regulatory sequences. In S. cerevisiae, reporter genes like his4-912∂ and lys2-128∂, which contain transcriptionally active ∂-elements that normally repress functional mRNA expression, have been used. Functional transcription at these reporter genes can be restored by a cdc68 mutation or by extra copies of the CDC68 gene, an effect termed the Spt- phenotype. This phenotype has been utilized in genetic screens to identify factors affecting chromatin structure. The HO gene promoter has also been used in reporter assays to study Cdc68's role in transcription activation.
These methods provide quantitative data on the transcriptional output influenced by Cdc68, helping to define its role as a transcriptional activator and its involvement in chromatin-mediated repression.
| Assay Type | Target Genes/Elements | Key Findings | Source |
| mRNA abundance measurement | Various genes (e.g., HTA1/HTB1, suc2ΔUAS) | Decreased mRNA levels in cdc68 mutants, suggesting reduced transcription | |
| Reporter gene assays | his4-912∂, lys2-128∂ (∂-elements) | cdc68 mutations restore transcription (Spt- phenotype), indicative of chromatin effects | |
| Reporter gene assays | HO promoter | Cdc68 affects HO transcription | |
| Reporter gene assays | CLN1, CLN2 promoters | Cdc68 is a required activator |
Chromatin-Based Assays (e.g., Chromatin Immunoprecipitation - inferred)
Given Cdc68's established role as a subunit of the FACT complex, a key chromatin factor involved in nucleosome reorganization, chromatin-based assays are essential for studying its interaction with DNA and histones in the context of chromatin. Chromatin Immunoprecipitation (ChIP) is a widely used technique for this purpose.
ChIP allows researchers to identify the specific genomic regions where a protein of interest is bound in vivo. The general principle involves crosslinking proteins to DNA, shearing the chromatin, immunoprecipitating the protein-DNA complexes using an antibody specific to the protein (e.g., Cdc68/Spt16), and then analyzing the co-precipitated DNA. The DNA can be analyzed by PCR (ChIP-PCR) to assess binding at specific loci or by high-throughput sequencing (ChIP-seq) to map binding sites across the genome.
While the search results describe the application of ChIP for studying protein-DNA interactions and chromatin modifications in general , and mention that Spt16 (Cdc68) antibodies are used for ChIP , specific detailed findings of Cdc68 ChIP experiments are mentioned in the context of altered nucleosome occupancy in spt16 mutants over certain promoters like the SER3 promoter. This indicates that ChIP is indeed a relevant and applied methodology for studying Cdc68's interaction with chromatin and its impact on nucleosome dynamics.
| Assay Type | Principle | Application to Cdc68 Study (Inferred/Mentioned) | Source |
| Chromatin Immunoprecipitation (ChIP) | Isolating protein-bound DNA using specific antibodies | Studying Cdc68 binding sites on chromatin, analyzing its impact on nucleosome occupancy | |
| ChIP-PCR | Analyzing immunoprecipitated DNA at specific genomic loci by PCR | Confirming Cdc68 binding to candidate gene promoters | |
| ChIP-seq | Genome-wide mapping of protein binding sites using next-generation sequencing | Identifying all genomic regions bound by Cdc68 |
Functional Reconstitution in vitro
Functional reconstitution experiments in vitro allow for the study of Cdc68 (as part of the FACT complex) and its interactions with other components of the transcription and replication machinery under controlled conditions. These experiments can help dissect the specific activities of the protein complex.
The FACT complex, containing Spt16/Cdc68, has been functionally reconstituted to investigate its role in nucleosome reorganization. These studies have shown that FACT can reorganize nucleosomes, potentially by removing or reassembling H2A-H2B dimers, which facilitates the passage of RNA polymerase II during transcription elongation.
In vitro reconstitution experiments have also been used to study the cooperation between FACT and other factors like the MCM helicase, which is involved in DNA replication initiation. These studies have demonstrated that FACT can facilitate the unwinding of nucleosomal DNA by the MCM complex, which is otherwise inefficient on a nucleosomal template. This suggests a functional link between FACT and the replication machinery.
Furthermore, in vitro binding assays using purified Spt16 N-terminal domain and histones have been performed to directly assess their interaction. These experiments can provide quantitative data on binding affinities and help map the specific regions involved in the interaction.
These reconstitution and in vitro studies provide mechanistic insights into how Cdc68, as part of the FACT complex, interacts with chromatin and other proteins to perform its functions in DNA metabolic processes.
| Experiment Type | Components Reconstituted/Assayed | Key Findings | Source |
| FACT-nucleosome reconstitution | Purified FACT (Spt16/Cdc68, Pob3), nucleosomes | FACT reorganizes nucleosomes, facilitates polymerase passage | |
| FACT-MCM helicase functional assay | Purified FACT, MCM helicase, nucleosomal DNA | FACT facilitates MCM-mediated unwinding of nucleosomal DNA | |
| Spt16 N-terminal domain-histone binding | Purified Spt16 NTD, histones | Direct binding interaction, important for FACT-nucleosome binding |
Future Research Directions
Elucidating the Precise Mechanisms of Cdc68 Protein in Nucleosome Remodeling
Future research aims to provide a more detailed understanding of how Cdc68, as part of the FACT complex, precisely alters nucleosome structure. While it is known that FACT can destabilize nucleosomes and facilitate the displacement of H2A-H2B dimers, the exact steps and conformational changes involved require further investigation. Studies utilizing advanced techniques, such as single-molecule approaches, could reveal the dynamic interactions between FACT, DNA, and histones at a higher resolution. Understanding how FACT induces or captures reorganized nucleosome forms that are more open than the canonical structure is a key area for future exploration. Additionally, investigating how the modular domain organization of FACT allows for simultaneous contact with multiple histones or other proteins will be crucial for a complete mechanistic picture.
Comprehensive Mapping of this compound Interactomes in Various Cellular Contexts
A comprehensive understanding of Cdc68 function necessitates mapping its interaction partners in different cellular states and processes. While some interactions, such as with Pob3 (SSRP1 in humans) to form the FACT complex, are well-established, identifying the full spectrum of proteins and nucleic acids that Cdc68 interacts with in diverse cellular contexts (e.g., during different cell cycle phases, in response to specific stimuli, or in various cell types) will be critical. Advanced proteomic and interactome mapping technologies can be employed to achieve this. Such studies can reveal how Cdc68 is recruited to specific genomic locations and how its interactions are modulated to perform its diverse functions in transcription, replication, and repair.
Understanding the Regulatory Pathways Modulating this compound Function in response to cellular cues
The activity of Cdc68 is likely tightly regulated in response to various cellular signals and environmental changes. Future research should focus on identifying and characterizing the upstream signaling pathways and post-translational modifications (PTMs) that govern Cdc68 function. Investigating how phosphorylation, ubiquitination, or other modifications affect Cdc68 stability, localization, interaction with other proteins, and its activity in nucleosome remodeling is essential. Understanding these regulatory mechanisms will shed light on how cells fine-tune chromatin dynamics to respond to physiological demands and stress conditions.
Dissecting the Functional Overlap and Specificity of this compound in Transcription, Replication, and Repair
Cdc68 is implicated in multiple DNA-templated processes, including transcription, DNA replication, and DNA repair. Future studies should aim to dissect the specific roles of Cdc68 in each of these processes and understand the extent of functional overlap and divergence. Research could explore how FACT's nucleosome remodeling activity is specifically adapted or regulated to facilitate RNA polymerase progression during transcription elongation, coordinate histone transfer during DNA replication, or promote chromatin reorganization at DNA damage sites. Identifying process-specific interaction partners or regulatory mechanisms will be key to understanding this functional specificity.
Investigating the Role of this compound in Specific Developmental Processes and Stress Responses
Beyond its fundamental roles, the involvement of Cdc68 in specific developmental pathways and cellular stress responses warrants further investigation. Research could explore how Cdc68-mediated chromatin remodeling influences gene expression programs critical for cell differentiation, tissue development, or responses to specific environmental stresses like heat shock or oxidative stress. Understanding its contribution to these complex biological processes could reveal novel therapeutic targets or strategies for manipulating cellular fates and stress resilience.
Q & A
Q. What is the primary molecular mechanism of Cdc68 in transcriptional regulation?
Cdc68 (also known as Spt16) functions as a global transcription regulator by forming the CP complex with Pob3, which modulates chromatin structure to facilitate both gene activation and repression. The complex stabilizes nucleosome-free regions during transcription elongation, as demonstrated through co-immunoprecipitation and chromatin fractionation assays . Temperature-sensitive mutants (e.g., cdc68-1) show reduced transcription of G1 cyclins and histone genes, confirmed via Northern blotting . Methodologically, researchers should:
Q. What experimental models are optimal for studying Cdc68 function?
Saccharomyces cerevisiae remains the primary model due to well-characterized temperature-sensitive alleles and genetic tools. For human homolog studies, SUPT16H knockout HEK293T cells (generated via CRISPR/Cas9) enable analysis of chromatin remodeling defects . Yeast systems allow precise manipulation of genetic interactions (e.g., san1 suppressor mutations) through tetrad dissection and plasmid shuffle techniques .
Advanced Research Questions
Q. How should researchers design suppressor screens to identify genetic interactors of Cdc68?
Utilize temperature-sensitive cdc68 strains (e.g., cdc68-1) combined with random mutagenesis or plasmid libraries . Select for suppressors restoring growth at restrictive temperatures (35–37°C). Validate candidates through:
Q. How can researchers resolve contradictions in Cdc68’s dual roles in gene activation and repression?
Context-specific effects require chromatin conformation capture (3C) coupled with transcriptional run-on assays . Comparative analysis of histone H2A/H2B expression in cdc68 mutants versus wild-type under repressive/active conditions reveals chromatin-mediated regulation . Quantitative ChIP-seq using anti-Cdc68 antibodies differentiates direct transcriptional effects from chromatin structural changes .
Q. What methodologies optimize the study of Cdc68’s interaction with chromatin-remodeling complexes like FACT?
Employ co-sedimentation assays with reconstituted nucleosomes to assess FACT (Cdc68-Pob3) binding kinetics . For in vivo analysis:
Q. How do researchers validate Cdc68’s role in transcription elongation versus initiation?
- Native elongating transcript sequencing (NET-seq) identifies stalled RNA polymerase II in cdc68 mutants.
- Run-on transcription assays with Sarkosyl treatment distinguish elongation defects from initiation failures.
- Genetic epistasis analysis (e.g., combining cdc68 with spt4 mutations) clarifies functional hierarchies .
Q. What strategies address technical challenges in quantifying Cdc68 protein dynamics?
Q. How can cross-species studies (yeast to human) clarify conserved functions of Cdc68/SUPT16H?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
